molecular formula C24H25Cl2FN4O7S2 B1260577 Elubrixin tosylate CAS No. 960495-43-6

Elubrixin tosylate

Cat. No.: B1260577
CAS No.: 960495-43-6
M. Wt: 635.5 g/mol
InChI Key: CJAUWWGOABMMJX-UHFFFAOYSA-N
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Scientific Research Applications

Elubrixin tosylate has a wide range of scientific research applications, including:

Mechanism of Action

Elubrixin tosylate acts as a CXCR2 antagonist and an IL-8 receptor antagonist . It inhibits neutrophil CD11b upregulation and shape change, which suggests it may have anti-inflammatory effects .

Safety and Hazards

Elubrixin tosylate should be handled with care to avoid inhalation, contact with eyes and skin, and dust or aerosol formation . It should be stored at 4°C, sealed, and away from moisture .

Relevant Papers this compound has been used in trials studying the treatment of Cystic Fibrosis, Colitis, Ulcerative, and Chronic Obstructive Pulmonary Disease (COPD) . For more detailed information, you may want to look up these studies directly.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of elubrixin tosylate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Elubrixin tosylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Comparison with Similar Compounds

Elubrixin tosylate is unique in its high potency and selectivity as a CXCR2 and IL-8 receptor antagonist. Similar compounds include:

This compound stands out due to its reversible and competitive inhibition, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN4O4S.C7H8O3S/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,21,25H,6-9H2,(H2,22,23,26);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAUWWGOABMMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2FN4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60242106
Record name Elubrixin tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960495-43-6
Record name Elubrixin tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960495436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elubrixin tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60242106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 960495-43-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELUBRIXIN TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13FVR7WD4P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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